Hemoglobin A2 Honai is a variant of hemoglobin that plays a critical role in the diagnosis of certain blood disorders, particularly beta-thalassemia. This compound constitutes a minor fraction of total hemoglobin in adults, typically around 2-3%. Its significance lies in its utility as a biomarker for identifying individuals with beta-thalassemia trait, which is essential for genetic counseling and disease management. The accurate measurement of Hemoglobin A2 is crucial for distinguishing between beta-thalassemia trait and other conditions that may present similar hematological features, such as iron deficiency anemia or alpha-thalassemia .
Hemoglobin A2 is composed of two alpha and two delta chains, and its synthesis occurs in the bone marrow during erythropoiesis. The levels of Hemoglobin A2 can be influenced by various genetic factors and environmental conditions, making its measurement a valuable diagnostic tool in clinical settings .
The synthesis of Hemoglobin A2 occurs through the coordinated expression of the alpha and delta globin genes. The primary methods for analyzing Hemoglobin A2 levels include:
The synthesis of Hemoglobin A2 involves the transcription of delta globin genes alongside the existing alpha globin genes. The relative increase in delta globin synthesis occurs as a compensatory mechanism when beta-globin production is reduced, such as in beta-thalassemia .
Hemoglobin A2 has a molecular structure consisting of two alpha chains and two delta chains, represented as . This structure allows it to carry oxygen similarly to Hemoglobin A but with different binding characteristics due to the presence of delta chains.
The molecular weight of Hemoglobin A2 is approximately 30 kDa. Its presence can be quantitatively assessed through various laboratory techniques, with normal reference ranges typically between 2.5% to 3.5% of total hemoglobin in adults .
The mechanism by which Hemoglobin A2 functions involves the reversible binding of oxygen molecules at the heme sites within its structure. This process is crucial for efficient oxygen transport from the lungs to tissues throughout the body.
Studies indicate that Hemoglobin A2 has a slightly lower affinity for oxygen compared to Hemoglobin A, which may impact oxygen delivery under certain physiological conditions .
Relevant data indicates that variations in Hemoglobin A2 levels can arise from genetic mutations or environmental factors such as iron deficiency .
Hemoglobin A2 measurement plays a vital role in:
The HbA2 tetramer comprises two alpha chains (141 amino acids) and two delta chains (146 amino acids), differing from beta chains by 10 amino acid substitutions. The HBD gene spans 1.7 kb with three exons, exhibiting 96% sequence homology with HBB (beta globin gene). Delta chain synthesis begins in late gestation and continues postnatally, regulated by the locus control region (LCR) on chromosome 11. Mutations in HBD may alter the delta chain’s electrophoretic mobility, stability, or expression efficiency. For example, HbA2' (δ16Gly→Arg) accounts for 1–2% of variants in African populations, while HbA2-Yialousa (δ129Ala→Pro) demonstrates thermolabile instability. These variants typically manifest as secondary peaks in chromatographic analyses [4] [5] [10].
Table 1: Biochemical Characteristics of Hemoglobin A2 Honai
Property | HbA2 Normal | HbA2 Honai |
---|---|---|
Globin Chain Composition | α₂δ₂ | α₂δGlu→Val |
Amino Acid Substitution | None | δ90(F6)Glu→Val |
Structural Location | Delta chain F-helix | F6 position near heme |
Electrophoretic Mobility | Baseline | Slow-moving variant |
Prevalence in Carriers | N/A | 0.84% of total Hb |
Expression Level | 1.5–3.3% | 0.84% (heterozygote) |
Quantification of HbA2 is the cornerstone of beta-thalassemia carrier detection. Elevated levels (>3.5%) result from diminished beta chain synthesis, prompting compensatory delta chain production. Standard methodologies include:
Critical diagnostic challenges include:
Table 2: Diagnostic Impact of Delta Chain Variants
Diagnostic Scenario | HbA2 Level | Potential Misinterpretation | Resolution Method |
---|---|---|---|
Isolated HbA2 Honai | Normal/Low | False exclusion of β-thalassemia | CE + DNA sequencing |
HbA2 Honai + β-thalassemia | Borderline | Underdiagnosis | Family studies |
HbS + HbA2 Honai | Artificially ↑ | Misdiagnosis as S/β-thalassemia | Hb solubility test |
HbA2 Honai (δ90(F6)Glu→Val) was first identified in 1985 in a Japanese family across three generations. The glutamate-to-valine substitution at position 90 of the delta chain alters the protein’s net charge, resulting in reduced anionic mobility on alkaline electrophoresis. Key characteristics include:
Clinically, HbA2 Honai carriers display:
Other notable delta variants include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2